3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenol
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Overview
Description
3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenol is a fluorinated phenolic compound with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenol typically involves the reaction of fluorinated phenols with pyrazole derivatives. One common method includes the nucleophilic substitution reaction where a fluorinated phenol reacts with a pyrazole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in unique interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol
- 5-Fluoro-2-(1H-pyrazol-5-yl)phenol
- 5-Fluoro-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol
- 4-Ethyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol
Uniqueness
3-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the pyrazole ring can enhance its stability and binding interactions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9FN2O |
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Molecular Weight |
192.19 g/mol |
IUPAC Name |
3-fluoro-4-(1-methylpyrazol-4-yl)phenol |
InChI |
InChI=1S/C10H9FN2O/c1-13-6-7(5-12-13)9-3-2-8(14)4-10(9)11/h2-6,14H,1H3 |
InChI Key |
WXDOTUWABJACKB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=C(C=C2)O)F |
Origin of Product |
United States |
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